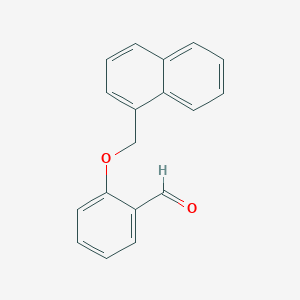

2-(Naphthalen-1-ylmethoxy)benzaldehyde

Descripción general

Descripción

2-(Naphthalen-1-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C18H14O2 . It is a complex organic compound that contains a carbonyl group (a carbon-oxygen double bond) and is related to the aldehyde group .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C18H14O2 . The compound contains a carbonyl group, which is a carbon-oxygen double bond, and this bonding significantly affects its reactivity .Aplicaciones Científicas De Investigación

Synthesis of Naphthalene Derivatives

A study by Zhu, Xiao, Guo, and Jiang (2013) discusses an efficient method for synthesizing naphthalene derivatives. This process uses Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes, notable for its use of inexpensive catalysts and mild reaction conditions (Zhu et al., 2013).

Atmospheric Oxidation Mechanism Studies

Zhang, Lin, and Wang (2012) investigated the atmospheric oxidation mechanism of naphthalene initiated by the OH radical. Their study, which utilized density functional theory, provided insights into the oxidation processes of naphthalene, highlighting the formation of various radicals and their subsequent reactions (Zhang et al., 2012).

Development of Polycyclic Aromatic Hydrocarbons

Thomson, Parrish, Pradhan, and Lakshman (2015) described a method for synthesizing angularly fused polycyclic aromatic hydrocarbons using palladium-catalyzed cross-coupling reactions. This method shows potential for the synthesis of a wide variety of aromatic hydrocarbons and their derivatives (Thomson et al., 2015).

Asymmetric Henry Reaction Catalysis

El-Asaad, Métay, Karamé, and Lemaire (2017) developed an asymmetric Henry reaction between benzaldehyde derivatives and nitomethane, catalyzed by copper complexes. This study is significant for its contribution to enantioselective synthesis techniques (El-Asaad et al., 2017).

Propiedades

IUPAC Name |

2-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-15-7-2-4-11-18(15)20-13-16-9-5-8-14-6-1-3-10-17(14)16/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCTXESASPNTDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2784129.png)

![Ethyl 2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2784132.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2784135.png)

![2'-Amino-1-butyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2784138.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2784144.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide](/img/structure/B2784151.png)